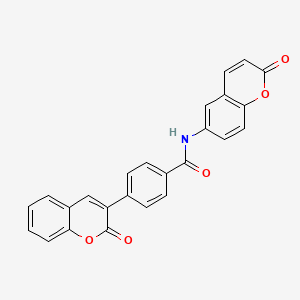![molecular formula C19H29F3N2O B4664601 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4664601.png)
2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol involves the selective blockade of the 5-HT3 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. By blocking this receptor, 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol inhibits the release of neurotransmitters such as serotonin, which can have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol have been studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for the 5-HT3 receptor, with minimal activity at other receptors. In vivo studies have shown that the compound is able to cross the blood-brain barrier and selectively block the 5-HT3 receptor in the brain. This blockade has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol in lab experiments include its high selectivity for the 5-HT3 receptor, its ability to cross the blood-brain barrier, and its anxiolytic and antidepressant-like effects. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. One potential direction is to investigate its potential therapeutic use in neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and glutamate. Additionally, further studies are needed to optimize the synthesis method and improve the purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the 5-HT3 receptor, which is involved in the regulation of serotonin neurotransmission. This receptor has been implicated in a range of neurological disorders, including anxiety, depression, and schizophrenia. Therefore, 2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol has the potential to be used as a tool for studying the role of the 5-HT3 receptor in these disorders.
Eigenschaften
IUPAC Name |
2-[1-(3-methylbutyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3N2O/c1-15(2)7-9-24-11-10-23(14-18(24)8-12-25)13-16-3-5-17(6-4-16)19(20,21)22/h3-6,15,18,25H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWBDOTRGFMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-aminothieno[2,3-b]pyridin-2-yl)[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanone](/img/structure/B4664521.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4664531.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4664543.png)
![2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4664545.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4664553.png)
![4-tert-butyl-N-[3-(N-{[6-chloro-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4664556.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4664568.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4664573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4664608.png)
![2-naphthyl[1-(2-pyrazinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4664611.png)
![3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4664617.png)
![N-(4-bromophenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4664624.png)
![ethyl [(1,3-benzoxazol-2-ylthio)acetyl]carbamate](/img/structure/B4664640.png)
